

VE-821: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: VE-821

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This guide provides a detailed comparison of the cross-reactivity profile of **VE-821**, a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is intended to assist researchers in evaluating the suitability of **VE-821** for their studies and to offer a comparative perspective against other relevant kinase inhibitors.

Executive Summary

VE-821 demonstrates high selectivity for ATR kinase, with significantly less activity against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, including ATM, DNA-PK, mTOR, and PI3K. This selectivity is crucial for elucidating the specific roles of ATR in cellular processes, particularly in the DNA Damage Response (DDR), without the confounding effects of off-target inhibition. This guide presents quantitative data on its inhibitory activity, details the experimental methodologies used for these assessments, and visualizes the key signaling pathway affected by **VE-821**.

Comparative Kinase Inhibition Profile

The selectivity of **VE-821** has been primarily characterized against the PIKK family of kinases due to their structural similarities. The following table summarizes the inhibitory constants (Ki) of **VE-821** against ATR and other key kinases.

Kinase Target	VE-821 Ki (nM)	Fold Selectivity vs. ATR
ATR	13[1][2][3]	1
ATM	16,000[2][3]	>1230
DNA-PK	2,200[2][3]	>169
mTOR	>1,000[1][2]	>77
PI3Ky	3,900[1][2]	>300

Data compiled from multiple sources. Fold selectivity is calculated relative to the Ki for ATR.

VE-821 also shows minimal activity against a broader panel of unrelated protein kinases, although detailed public data on a comprehensive kinome scan is limited.[4][5]

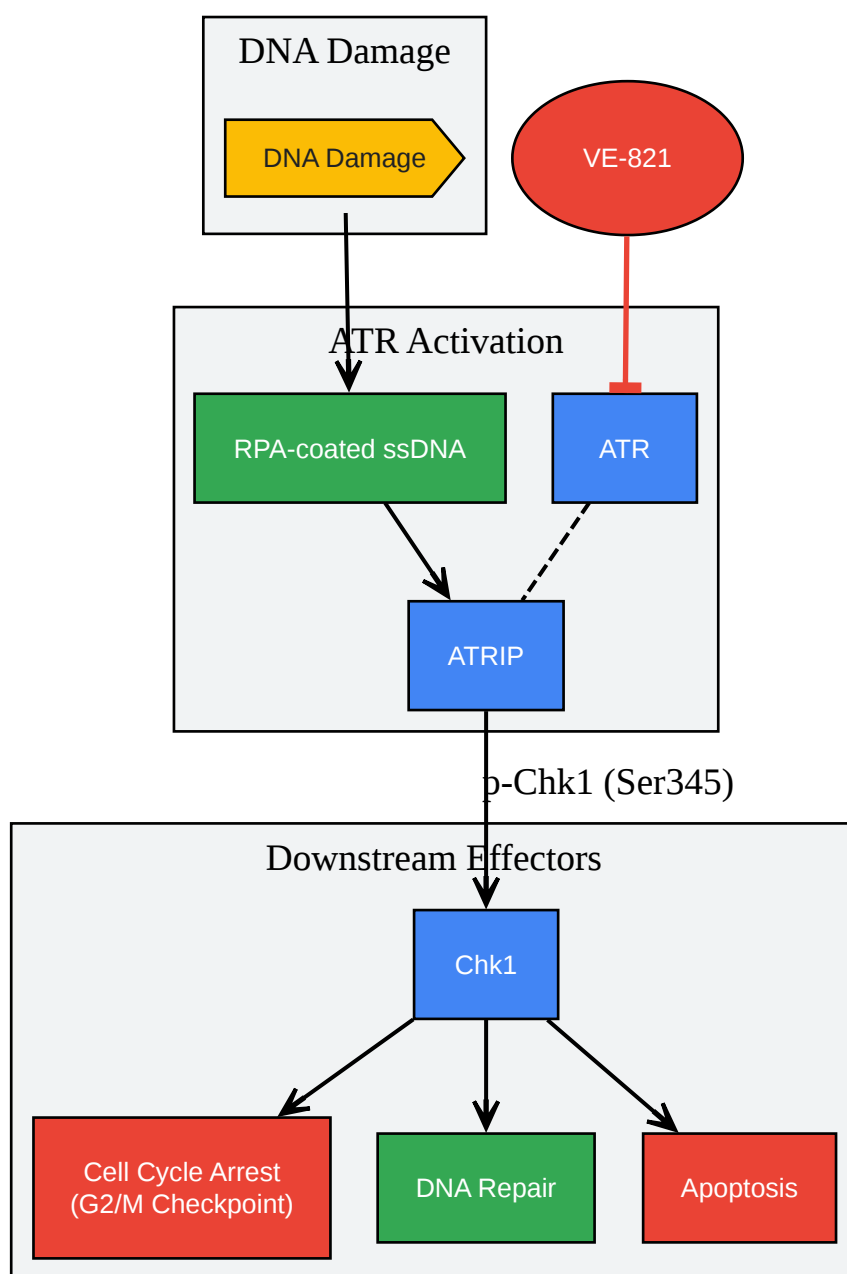
Comparison with other ATR Inhibitors

While detailed side-by-side kinase panel data is not extensively available in the public domain, some comparisons can be drawn with other known ATR inhibitors.

- **VE-822 (VX-970)**: A close analog of **VE-821**, VE-822 (also known as berzosertib) is reported to have enhanced potency, solubility, and selectivity.[6][7] It has shown over 100-fold selectivity for ATR over ATM and DNA-PK in cellular assays.[7]
- **AZ20**: Another potent and selective ATR inhibitor. While direct comparative kinase panel data with **VE-821** is scarce, studies confirm its specificity for ATR and its ability to inhibit the phosphorylation of ATR's downstream target, Chk1.[8]

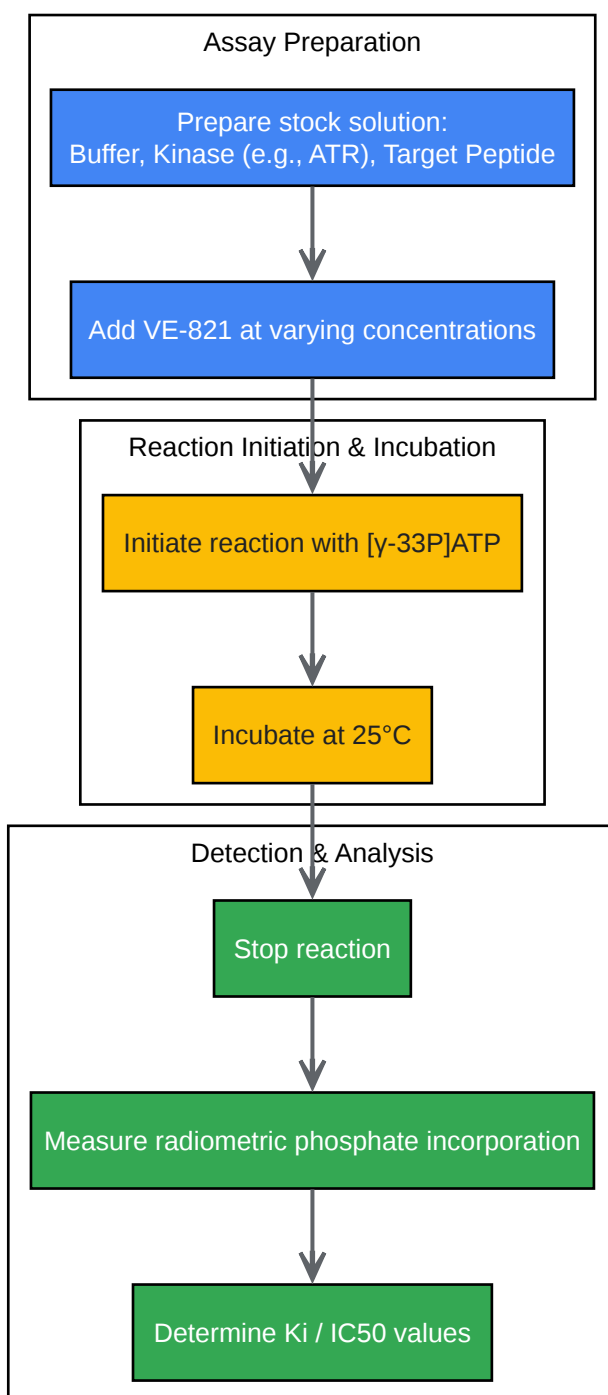
Signaling Pathway and Experimental Workflow

To understand the context of **VE-821**'s action, it is essential to visualize its place in the ATR signaling pathway and the general workflow for assessing its inhibitory activity.



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Caption: ATR Signaling Pathway and Point of **VE-821** Inhibition.



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Caption: Experimental Workflow for Kinase Inhibition Assay.

Experimental Protocols

The inhibitory activity of **VE-821** and its cross-reactivity against other kinases are typically determined using a radiometric-phosphate incorporation assay.^[4]

Objective: To measure the ability of a compound to inhibit the kinase activity of a specific enzyme (e.g., ATR, ATM, DNA-PK).

Materials:

- Purified kinase (e.g., ATR, ATM, DNA-PK)
- Specific target peptide substrate
- Assay buffer
- **VE-821** (or other test compounds) in DMSO
- [γ -33P]ATP (radiolabeled ATP)
- Phosphocellulose filter mats or similar capture medium
- Scintillation counter

Procedure:

- Preparation of Stock Solution: A master mix is prepared containing the appropriate assay buffer, the purified kinase, and its target peptide substrate.
- Compound Addition: The test compound (e.g., **VE-821**) is serially diluted in DMSO and added to the wells of a microplate. The final DMSO concentration is typically kept constant across all wells (e.g., 7%).
- Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing [γ -33P]ATP.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow for phosphate incorporation into the substrate.

- **Reaction Termination:** The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid).
- **Capture of Phosphorylated Substrate:** The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated peptide substrate.
- **Washing:** The filters are washed to remove unincorporated [γ -³³P]ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate on the filters is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibition constant) values are then determined by fitting the data to a dose-response curve.

Conclusion

VE-821 is a highly selective inhibitor of ATR kinase, demonstrating minimal cross-reactivity against other key PIKK family members. This high degree of selectivity makes it a valuable tool for investigating ATR-specific functions in DNA damage response and other cellular pathways. Researchers utilizing **VE-821** can have a high degree of confidence that the observed effects are primarily due to the inhibition of ATR. For studies requiring even greater potency or for in vivo applications, the analog VE-822 (VX-970) may also be a suitable alternative. As with any inhibitor, it is recommended to use the lowest effective concentration and include appropriate controls to ensure on-target activity in any given experimental system.

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